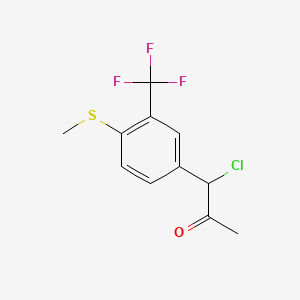
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the reaction of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The fluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethoxy group.
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene: Differing in the position of the iodine and fluorine atoms on the benzene ring.
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene: A positional isomer with the fluorine atom at the 2-position instead of the 4-position.
Uniqueness
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is unique due to its specific arrangement of iodine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H4F2I2O |
|---|---|
Peso molecular |
395.91 g/mol |
Nombre IUPAC |
1-fluoro-3-(fluoromethoxy)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)2-1-4(9)6(7)11/h1-2H,3H2 |
Clave InChI |
SZWPJVGTYQVDPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)I)OCF)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















